molecular formula C11H14ClNO3 B14061550 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene

1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene

Cat. No.: B14061550
M. Wt: 243.68 g/mol
InChI Key: BAINLXHTGAYNSR-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with tert-butyl, chloro, methoxy, and nitro groups

Preparation Methods

The synthesis of 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-tert-butyl-2-methoxy-4-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.

Scientific Research Applications

1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and substituent effects on aromatic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. The tert-butyl group provides steric hindrance, influencing the regioselectivity of the reactions .

Comparison with Similar Compounds

Similar compounds to 1-Tert-butyl-5-chloro-2-methoxy-4-nitrobenzene include:

    1-Tert-butyl-2-methoxy-4-nitrobenzene: Lacks the chloro substituent, affecting its reactivity and applications.

    1-Tert-butyl-5-chloro-2-methoxybenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.

    1-Tert-butyl-5-chloro-4-nitrobenzene: Lacks the methoxy group, influencing its solubility and reactivity.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

1-tert-butyl-5-chloro-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)7-5-8(12)9(13(14)15)6-10(7)16-4/h5-6H,1-4H3

InChI Key

BAINLXHTGAYNSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl

Origin of Product

United States

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